molecular formula C24H26N2O5 B561910 (R)-4-Hydroxycarvedilol CAS No. 1217770-29-0

(R)-4-Hydroxycarvedilol

Cat. No.: B561910
CAS No.: 1217770-29-0
M. Wt: 422.481
InChI Key: ZCJHEORDHXCJNB-QGZVFWFLSA-N
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Description

®-4-Hydroxycarvedilol is a chiral compound derived from carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. The ®-enantiomer of 4-Hydroxycarvedilol is known for its potent antioxidant properties and its ability to inhibit lipid peroxidation, making it a compound of interest in both pharmaceutical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxycarvedilol typically involves the hydroxylation of carvedilol. One common method is the asymmetric synthesis using chiral catalysts to ensure the production of the ®-enantiomer. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or organic peroxides in the presence of a catalyst like titanium silicalite.

Industrial Production Methods: On an industrial scale, the production of ®-4-Hydroxycarvedilol may involve the use of biocatalysts or microbial fermentation processes to achieve high enantiomeric purity. These methods are preferred due to their efficiency and the ability to produce large quantities of the compound with minimal environmental impact.

Types of Reactions:

    Oxidation: ®-4-Hydroxycarvedilol can undergo further oxidation to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Chemistry: ®-4-Hydroxycarvedilol is used as a model compound in studies of chiral synthesis and enantioselective reactions. Its unique structure makes it a valuable tool in the development of new synthetic methodologies.

Biology: In biological research, ®-4-Hydroxycarvedilol is studied for its antioxidant properties and its potential role in protecting cells from oxidative stress. It is also used in studies of enzyme inhibition and receptor binding.

Medicine: The compound is investigated for its potential therapeutic effects in cardiovascular diseases, particularly in reducing oxidative damage in heart tissues. Its ability to inhibit lipid peroxidation makes it a candidate for the treatment of conditions associated with oxidative stress.

Industry: In the pharmaceutical industry, ®-4-Hydroxycarvedilol is used in the development of new drugs and formulations. Its stability and reactivity make it a useful intermediate in the synthesis of complex molecules.

Mechanism of Action

®-4-Hydroxycarvedilol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound also interacts with beta-adrenergic receptors, leading to vasodilation and reduced blood pressure. The molecular targets include reactive oxygen species and lipid membranes, while the pathways involved are those related to oxidative stress and inflammation.

Comparison with Similar Compounds

    Carvedilol: The parent compound, used as a beta-blocker in the treatment of hypertension and heart failure.

    (S)-4-Hydroxycarvedilol: The enantiomer of ®-4-Hydroxycarvedilol, with different pharmacological properties.

    Propranolol: Another non-selective beta-blocker with similar therapeutic uses but different chemical structure.

Uniqueness: ®-4-Hydroxycarvedilol is unique due to its potent antioxidant properties and its specific interaction with beta-adrenergic receptors. Unlike its parent compound carvedilol, the ®-enantiomer has a higher affinity for scavenging free radicals, making it particularly effective in reducing oxidative stress.

Properties

IUPAC Name

4-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJHEORDHXCJNB-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)O)OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654163
Record name 4-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217770-29-0
Record name 4-Hydroxycarvedilol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217770290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYCARVEDILOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5948F91HOK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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